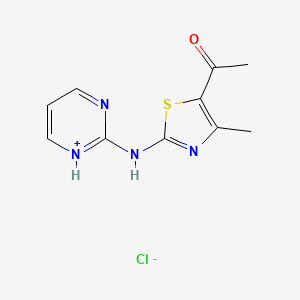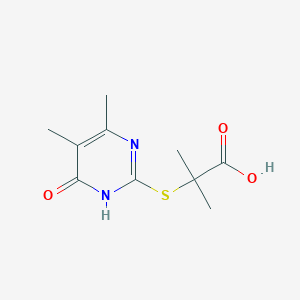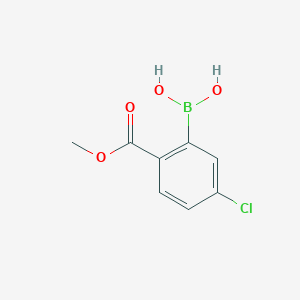
(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms . This compound has a molecular weight of 214.41 . It is a solid substance that should be stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid” is 1S/C8H8BClO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 214.41 . The compound should be stored in an inert atmosphere, under -20C .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
(5-Chloro-2-methoxyphenyl)boronic acid (5CMPBA) has been investigated for its fluorescence quenching properties. Studies conducted by Geethanjali et al. (2015) in the "Journal of Luminescence" and "Journal of Molecular Liquids" explored the fluorescence quenching of 5CMPBA using aniline as a quencher. The results indicated negative and positive deviations in the Stern-Volmer plots, suggesting the existence of different conformers and the importance of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015a) (Geethanjali et al., 2015b).
Diol Recognition
In 2004, research by Mulla et al. in "Bioorganic & Medicinal Chemistry Letters" found that 3-methoxycarbonyl-5-nitrophenyl boronic acid demonstrated high affinity for diol recognition, suggesting its potential for carbohydrate recognition (Mulla et al., 2004).
Sugar Binding Interactions
The binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars has been studied by Bhavya et al. (2016) in the "Canadian Journal of Physics." This research highlighted the role of structural changes in sugars on binding affinity, emphasizing the favored binding of the furanose form of sugars (Bhavya et al., 2016).
Photophysical Properties
The study of the photophysical properties of 5CMPBA, including ground state and excited state dipole moments, was undertaken by Geethanjali et al. (2015) in the "Journal of Fluorescence." This study provided insights into the impact of solvent polarity on the spectral properties of 5CMPBA (Geethanjali et al., 2015c).
Reduction of Fructose in Food Matrices
Pietsch and Richter (2016) in "European Food Research and Technology" explored the application of boronic acids, including 3-fluoro-5-methoxycarbonylphenylboronic acid, for the specific reduction of fructose in food matrices. This research underlined the potential of boronic acids in altering sugar composition in natural products (Pietsch & Richter, 2016).
Optical Modulation in Nanotubes
Mu et al. (2012) in the "Journal of the American Chemical Society" demonstrated the use of phenyl boronic acids, including derivatives similar to 5CMPBA, for optical modulation in single-walled carbon nanotubes. This research revealed the relationship between boronic acid structure and nanotube photoluminescence (Mu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMDNPILTXCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656930 | |
| Record name | [5-Chloro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
957062-64-5 | |
| Record name | 1-Methyl 2-borono-4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



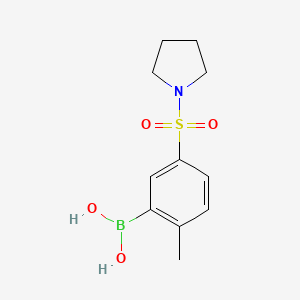
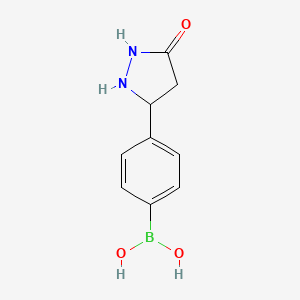
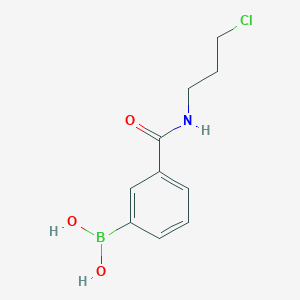

![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)
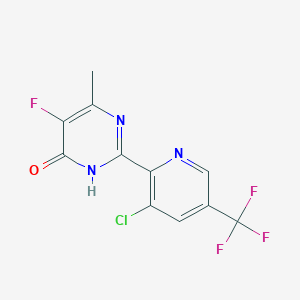
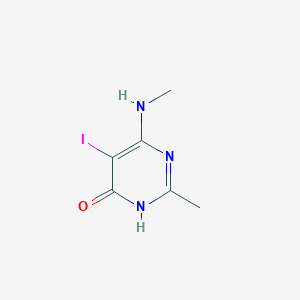
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)
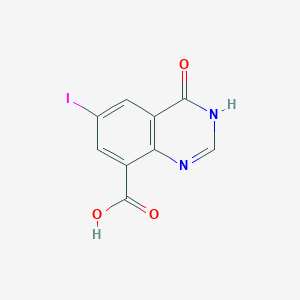
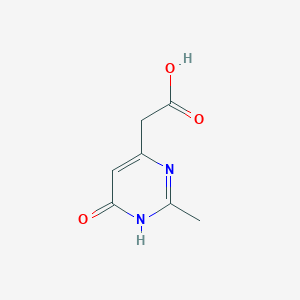
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)
